

Application Notes and Protocols for Sirtratumab Vedotin In Vitro Cytotoxicity Assay

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Compound of Interest

Compound Name: Sirtratumab

Cat. No.: B15599610

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Introduction

Sirtratumab vedotin (formerly ASG-15ME) is a promising antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises a human monoclonal antibody directed against the SLIT and NTRK-like protein 6 (SLITRK6), a transmembrane protein overexpressed in various solid tumors, including urothelial carcinoma. The antibody is conjugated to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a protease-cleavable linker. This targeted delivery system is designed to selectively eliminate cancer cells expressing SLITRK6 while minimizing systemic toxicity.

The mechanism of action for **Sirtratumab** vedotin begins with the antibody component binding to the SLITRK6 receptor on the tumor cell surface. This binding triggers the internalization of the ADC-receptor complex. Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic MMAE payload. The released MMAE then binds to tubulin, disrupting microtubule polymerization. This leads to a halt in the cell cycle at the G2/M phase and ultimately induces programmed cell death, or apoptosis.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of **Sirtratumab** vedotin using a colorimetric MTT assay, a standard method for quantifying cell viability.

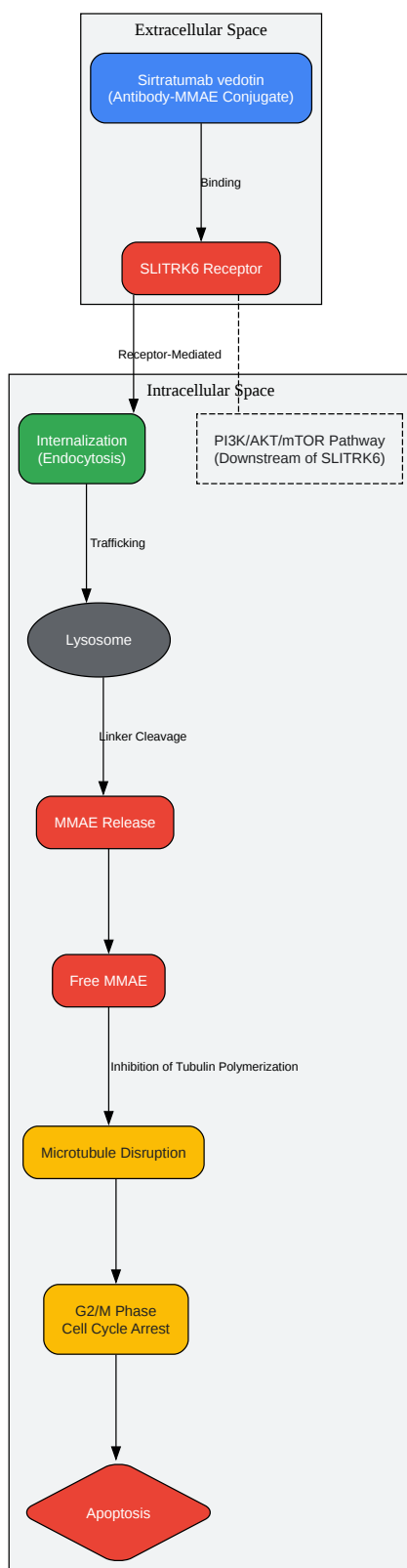
Quantitative Data Summary

The cytotoxic activity of **Sirtratumab** vedotin is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth. The IC50 values are determined by treating cancer cell lines with a range of **Sirtratumab** vedotin concentrations and measuring cell viability after a specified incubation period.

Cell Line	Cancer Type	SLITRK6 Expression	IC50 (nM)	Incubation Time (hours)
CHP-212	Neuroblastoma	Positive	0.99[1][2]	120[2]
SW-780	Bladder Carcinoma	Positive	Potent Killing Observed	Not Specified
IGR-OV1	Ovarian Carcinoma	Negative	No Effect[1][2]	Not Specified

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and mechanism of action for **Sirtratumab** vedotin, from receptor binding to the induction of apoptosis.



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Mechanism of Action of **Sirtratumab** Vedotin

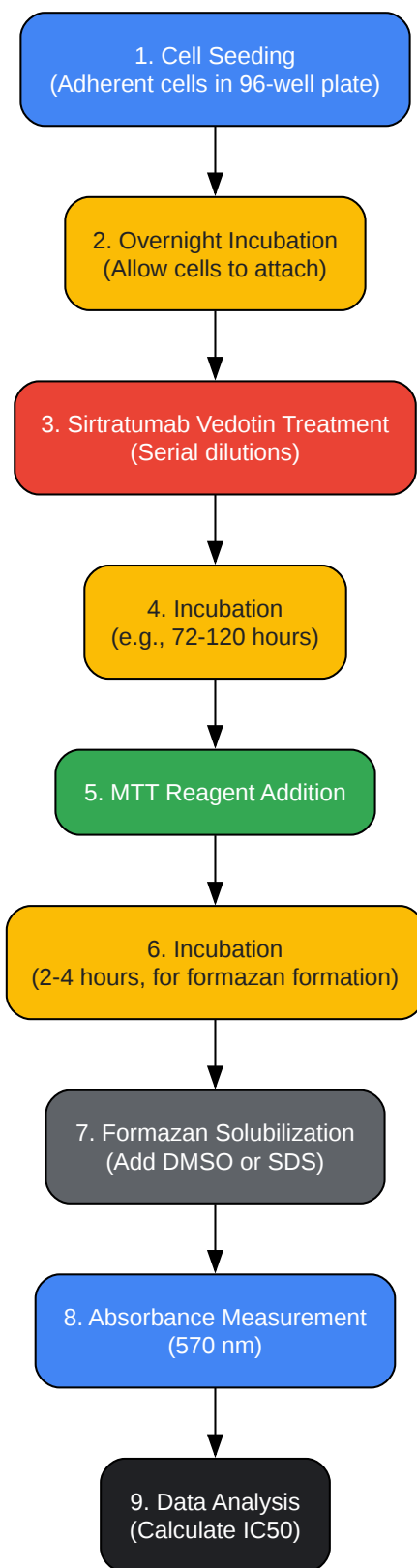
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the in vitro cytotoxicity of **Sirtratumab** vedotin against adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

- SLITRK6-positive cancer cell line (e.g., CHP-212)
- SLITRK6-negative cancer cell line (e.g., IGR-OV1) for control
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Sirtratumab** vedotin (lyophilized powder)
- Sterile, 96-well flat-bottom cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Experimental Workflow Diagram:



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Experimental Workflow for Cytotoxicity Assay

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 μ L of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
 - Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow the cells to adhere.
- Preparation of **Sirtratumab** Vedotin Dilutions:
 - Reconstitute the lyophilized **Sirtratumab** vedotin in sterile PBS or another appropriate solvent to create a high-concentration stock solution.
 - Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay. A typical concentration range might be from 0.01 pM to 100 nM.
 - Include a vehicle control (medium with the same concentration of the solvent used to dissolve the ADC) and an untreated control (medium only).
- Cell Treatment:
 - Carefully remove the medium from the wells.
 - Add 100 μ L of the prepared **Sirtratumab** vedotin dilutions to the respective wells. Each concentration should be tested in triplicate.
 - Incubate the plate for 72 to 120 hours at 37°C in a 5% CO₂ humidified incubator. The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action.
- MTT Assay and Absorbance Measurement:

- After the incubation period, add 20 μ L of 5 mg/mL MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
- Carefully aspirate the medium containing MTT.
- Add 150 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
 - Calculate the percentage of cell viability for each concentration relative to the untreated control cells (which represent 100% viability).
 - Plot the percentage of cell viability against the logarithm of the **Sirtratumab** vedotin concentration.
 - Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

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References

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